molecular formula C20H15FN4O3 B2796943 (E)-1-(2-fluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 941946-55-0

(E)-1-(2-fluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No. B2796943
CAS RN: 941946-55-0
M. Wt: 378.363
InChI Key: ZAJDRFSFCYFVAV-HKOYGPOVSA-N
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Description

(E)-1-(2-fluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C20H15FN4O3 and its molecular weight is 378.363. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(2-fluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(2-fluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis of related quinazolinone derivatives involves various chemical reactions aimed at producing compounds with potential therapeutic applications. For example, the synthesis of novel quinazolinone analogues has been explored for their antibacterial properties against strains like S. aureus and E. coli. This involves the reaction of isatoic anhydride and aryl aldehydes in the presence of urea or thiourea in ethanol, demonstrating a simple and catalyst-free approach to constructing the quinazolin-4(3H)-one ring (Naidu et al., 2014). Such methodologies could be applicable in the synthesis of the compound , highlighting the versatility of urea/thiourea as ammonia surrogates in the synthesis of complex heterocycles.

Biological Activity

Compounds similar to "(E)-1-(2-fluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea" have shown a range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. The antimicrobial and antifungal activities of these compounds make them subjects of interest for developing new therapeutic agents. For instance, substituted benzoxazaphosphorin 2-yl ureas have exhibited good antimicrobial activity, which could be indicative of the potential biological efficacy of structurally related compounds (Haranath et al., 2007).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(2-fluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 2-furanmethyl-3-oxo-2,3-dihydroquinazolin-4(1H)-ylidene with 2-fluorobenzoylisocyanate followed by reduction of the resulting intermediate.", "Starting Materials": [ "2-furanmethyl-3-oxo-2,3-dihydroquinazolin-4(1H)-ylidene", "2-fluorobenzoylisocyanate", "reducing agent" ], "Reaction": [ "Step 1: Condensation of 2-furanmethyl-3-oxo-2,3-dihydroquinazolin-4(1H)-ylidene with 2-fluorobenzoylisocyanate in the presence of a suitable solvent and base to form the intermediate (E)-1-(2-fluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)isocyanate.", "Step 2: Reduction of the intermediate (E)-1-(2-fluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)isocyanate with a suitable reducing agent to form the final product (E)-1-(2-fluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] }

CAS RN

941946-55-0

Product Name

(E)-1-(2-fluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Molecular Formula

C20H15FN4O3

Molecular Weight

378.363

IUPAC Name

1-(2-fluorophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C20H15FN4O3/c21-15-8-2-4-10-17(15)22-19(26)24-18-14-7-1-3-9-16(14)23-20(27)25(18)12-13-6-5-11-28-13/h1-11H,12H2,(H2,22,24,26)

InChI Key

ZAJDRFSFCYFVAV-HKOYGPOVSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CO4)F

solubility

not available

Origin of Product

United States

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